

Wilforine CAS number and molecular formula

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Compound of Interest

Compound Name: **Wilforine**
Cat. No.: **B192672**

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In-depth Technical Guide to Wilforine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene pyridine alkaloid, **Wilforine**. It details its chemical properties, biological activities, and mechanisms of action, with a focus on its anti-inflammatory effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

Wilforine is a complex natural product isolated from plants of the *Tripterygium* genus, such as *Tripterygium wilfordii*. There has been some inconsistency in the literature regarding its precise chemical identity, with similar compounds such as wilforgine and wilfordine sometimes being referred to interchangeably. Based on a comprehensive review of chemical databases, the following information pertains to **Wilforine**.

Table 1: Chemical and Physical Properties of **Wilforine**

Property	Value	Source
CAS Number	11088-09-8	[1] [2]
Molecular Formula	C43H49NO18	[1] [2]
Molecular Weight	867.8 g/mol	[1]
Appearance	Solid	-
Botanical Source	Tripterygium wilfordii, Maytenus senegalensis	-

Biological Activities and Mechanism of Action

Wilforine exhibits a range of biological activities, most notably anti-inflammatory, immunosuppressive, and insecticidal properties. Its therapeutic potential, particularly in the context of inflammatory and autoimmune diseases, is a subject of ongoing research.

Anti-inflammatory and Immunosuppressive Effects

Wilforine's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. This modulation leads to a reduction in the production of pro-inflammatory mediators.

Signaling Pathways Modulated by **Wilforine**:

- NF-κB Signaling Pathway: A primary mechanism of **Wilforine**'s anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[\[3\]](#) NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. **Wilforine** has been shown to suppress NF-κB activity, thereby downregulating the expression of these inflammatory mediators.
- MAPK Signaling Pathway: **Wilforine** also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is another critical regulator of cellular responses to external stimuli, including inflammation.
- Wnt11/β-catenin Signaling Pathway: Recent studies have identified the Wnt11/β-catenin signaling pathway as a direct target of **Wilforine**.[\[4\]](#) This pathway is particularly relevant in

the context of rheumatoid arthritis, where it is aberrantly activated in fibroblast-like synoviocytes.^[4] **Wilforine**'s inhibition of this pathway presents a promising therapeutic avenue for such conditions.^[4]

- TLR4/MyD88/TRAF6 Signaling Pathway: There is evidence to suggest that **Wilforine** can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by regulating the Toll-like receptor 4 (TLR4) signaling pathway.

The inhibition of these pathways ultimately leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β).^{[1][4]}

Insecticidal Activity

Wilforine also demonstrates insecticidal properties, which are believed to be mediated through the inhibition of Na $+$ -K $+$ -ATPase in the central nervous system of insects.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of **Wilforine**.

Table 2: Quantitative Biological Activity of **Wilforine**

Activity	Assay System	IC50 / Effect	Source
NF- κ B Inhibition	LPS-induced HEK293/NF- κ B-Luc cells	15.66 μ M	-
Reduction of IL-6, IL-1 β , and TNF- α	Peripheral blood of collagen-induced arthritis (CIA) rats	Significant reduction	[1][4]
Inhibition of FLS proliferation	Fibroblast-like synoviocytes (FLS) from CIA and RA patients	Significant inhibitory effect	[1][4]

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activities of **Wilforine**.

Cell Culture and Treatment

- Cell Lines: RAW 264.7 (murine macrophage), HEK293 (human embryonic kidney), and fibroblast-like synoviocytes (FLS) are suitable cell lines for in vitro studies.
- **Wilforine** Preparation: **Wilforine** can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in cell culture medium to the desired final concentrations.

NF-κB Reporter Assay

- Cell Transfection: HEK293 cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., a Renilla luciferase reporter) for normalization.
- Treatment: After 24 hours, the cells are pre-treated with various concentrations of **Wilforine** for 1 hour, followed by stimulation with an NF-κB activator, such as TNF- α or LPS.
- Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), cell lysates are collected, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of **Wilforine** on NF-κB activation.

Cytokine Measurement (ELISA)

- Cell Seeding: RAW 264.7 cells or FLS are seeded in multi-well plates and allowed to adhere overnight.
- Treatment: The cells are pre-treated with **Wilforine** for 1 hour before stimulation with LPS.
- Supernatant Collection: After 24 hours, the cell culture supernatants are collected.

- ELISA: The concentrations of TNF- α , IL-6, and IL-1 β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis

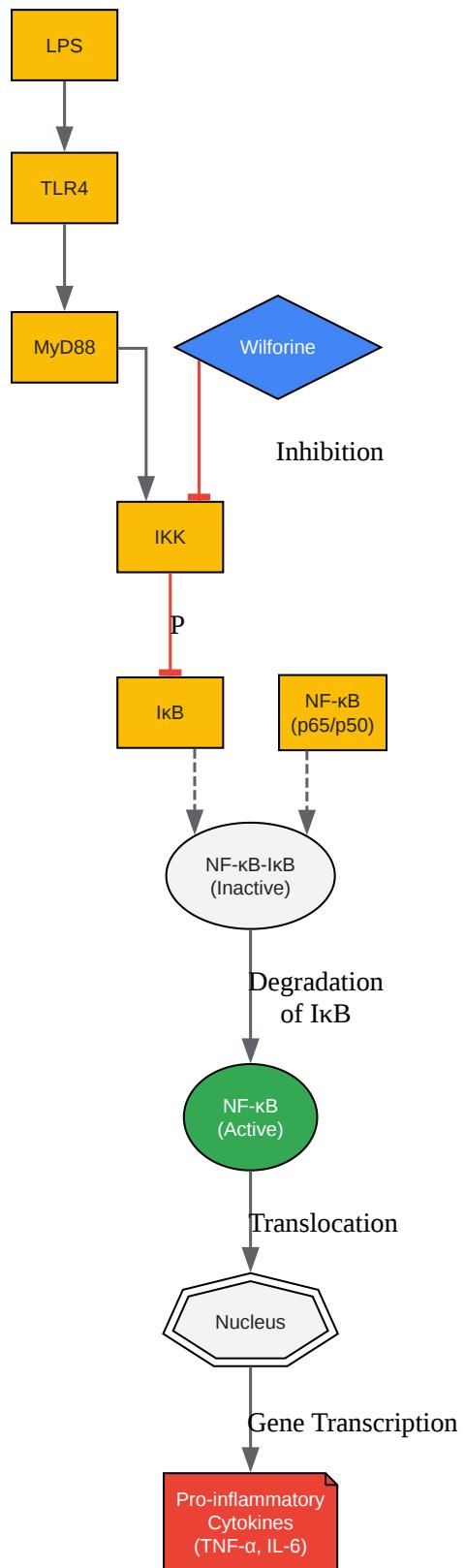
- Cell Lysis: Cells are treated with **Wilforine** and/or an inflammatory stimulus, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-p65, I κ B α , phospho-p38, β -catenin) and a loading control (e.g., β -actin or GAPDH).
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Na⁺-K⁺-ATPase Activity Assay

- Enzyme Preparation: A microsomal fraction containing Na⁺-K⁺-ATPase is prepared from a suitable tissue source (e.g., rat brain).
- Assay Reaction: The reaction is initiated by adding ATP to a reaction mixture containing the enzyme preparation, appropriate buffers, ions (Na⁺, K⁺, Mg²⁺), and various concentrations of **Wilforine**. A parallel reaction without K⁺ is run to measure the ouabain-insensitive ATPase activity.
- Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically.
- Calculation: The Na⁺-K⁺-ATPase activity is calculated as the difference between the total ATPase activity (with K⁺) and the ouabain-insensitive ATPase activity (without K⁺).

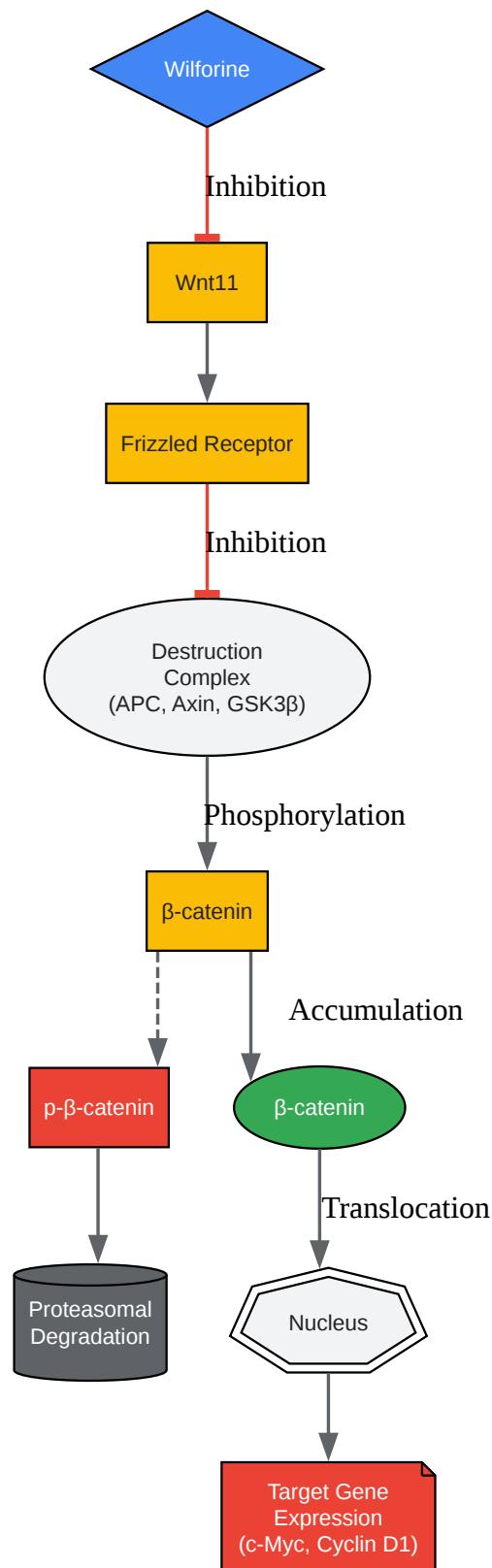
Visualizations

The following diagrams illustrate the key signaling pathways modulated by **Wilforine**.



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Caption: **Wilforine** inhibits the NF- κ B signaling pathway.



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Caption: **Wilforine** inhibits the Wnt11/β-catenin signaling pathway.

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